

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 supplier specifications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

6-Desacetyl-6-bromo-N-Boc
Palbociclib-d4

Cat. No.:

B12413117

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Technical Guide: 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supplier specifications, analytical methodologies, and quality control workflow for the stable isotope-labeled compound, **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**. This compound is a critical reference material used in the development and quality control of the CDK4/6 inhibitor, Palbociclib.

Supplier Specifications

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is a deuterated analog of a Palbociclib impurity. [1] As a reference standard, its precise characterization is paramount for the accurate quantification and identification of impurities in Palbociclib active pharmaceutical ingredients (APIs) and formulated drug products. The following table summarizes typical specifications provided by suppliers. While specific values may vary between batches and suppliers, this table represents common quality attributes.



Parameter	Typical Specification	Methodology
Chemical Name	tert-butyl 4-(6-(6-bromo-8- cyclopentyl-5-methyl-7-oxo- 7,8-dihydropyrido[2,3- d]pyrimidin-2-ylamino)pyridin- 3-yl-d4)piperazine-1- carboxylate	IUPAC Nomenclature
CAS Number	2089333-16-2	Chemical Abstracts Service
Molecular Formula	C27H31D4BrN7O3	Mass Spectrometry
Molecular Weight	592.54 g/mol	Mass Spectrometry
Appearance	White to Off-White Solid	Visual Inspection
Chemical Purity	≥98%	HPLC/UPLC
Isotopic Purity	≥99% atom % D	Mass Spectrometry / NMR
Solubility	Soluble in DMSO, Methanol	Standard Solubility Test
Storage	-20°C, protected from light	Supplier Recommendation

Note: The Certificate of Analysis (CoA) provided by the supplier should always be consulted for lot-specific data. This document typically includes detailed results from HPLC, Mass Spectrometry, and ¹H-NMR analyses.[1][2]

Experimental Protocols

The quality of a reference standard is confirmed through rigorous analytical testing. Below is a representative experimental protocol for determining the chemical purity of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4** using High-Performance Liquid Chromatography (HPLC), a method widely used for the analysis of Palbociclib and its related substances.[3][4]

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the chemical purity of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4** by separating it from potential impurities.



Instrumentation:

- HPLC system with a UV detector
- C18 Reverse-Phase Column (e.g., InertSustain Swift C18, 250 mm x 4.6 mm, 5 μm particle size)
- · Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Ammonium Acetate buffer (pH 5.7) or Perchloric acid solution (as per specific method)
- Purified water (HPLC grade)
- 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 reference standard
- Sample for analysis

Chromatographic Conditions:

- Mobile Phase A: Ammonium Acetate buffer (pH 5.7) or 0.1% Perchloric acid in water
- Mobile Phase B: Acetonitrile
- Gradient Program:
 - 0-10 min: 90% A, 10% B
 - 10-35 min: Linear gradient to 30% A, 70% B
 - o 35-40 min: Hold at 30% A, 70% B
 - 40-45 min: Linear gradient back to 90% A, 10% B
 - o 45-50 min: Re-equilibration at 90% A, 10% B



Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 230 nm

Injection Volume: 10 μL

Procedure:

- Standard Preparation: Accurately weigh and dissolve the 6-Desacetyl-6-bromo-N-Boc
 Palbociclib-d4 reference standard in a suitable solvent (e.g., DMSO/Methanol) to obtain a
 known concentration (e.g., 0.5 mg/mL).
- Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
- System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Check for parameters like retention time reproducibility (RSD < 2%), peak asymmetry, and theoretical plates.
- Analysis: Inject the sample solution and record the chromatogram.
- Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

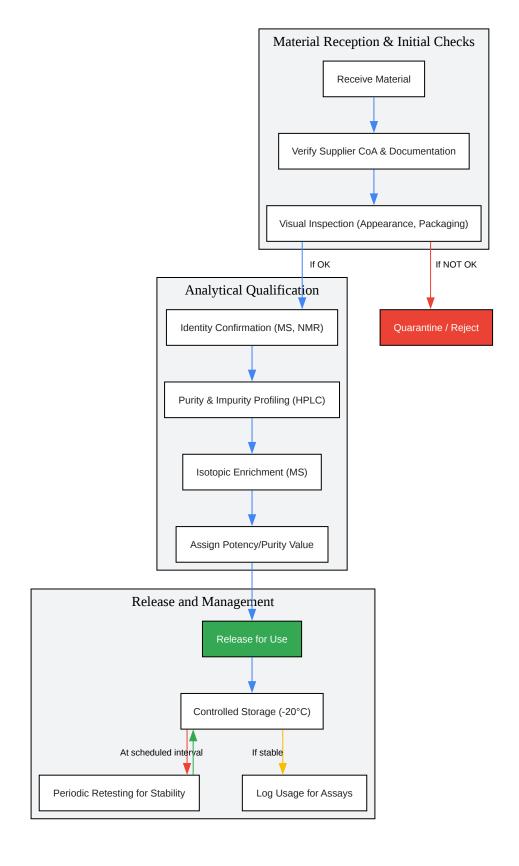
Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate key processes related to the use and quality control of this reference standard.

Quality Control Workflow for a Reference Standard

This diagram outlines the critical steps involved in the qualification and use of a chemical reference standard like **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**.





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Quality Control workflow for a chemical reference standard.



Synthesis Pathway Context

This diagram illustrates the logical position of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4** as a protected intermediate in the synthesis of Palbociclib or its labeled analogs.



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Logical position of the compound in a synthesis route.

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- To cite this document: BenchChem. [6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 supplier specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413117#6-desacetyl-6-bromo-n-boc-palbociclib-d4-supplier-specifications]

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